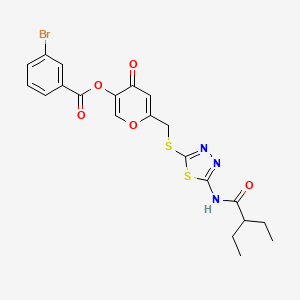

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a 4-oxo-4H-pyran ring, and a 3-bromobenzoate ester. The thiadiazole moiety is substituted with a 2-ethylbutanamido group, while the pyran ring is functionalized via a thiomethyl linker. Such structural features are commonly associated with bioactive properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKSISUQBUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate” typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the 2-Ethylbutanamido Group: This step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or ketoester, under basic conditions.

Thioether Formation: The thiadiazole and pyranone rings are linked via a thioether bond, typically achieved by reacting a thiol derivative of the thiadiazole with a halogenated pyranone.

Bromobenzoate Esterification: The final step involves the esterification of the pyranone ring with 3-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and pyranone rings.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring.

Substitution: The bromine atom in the bromobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Alcohols or alkanes can be formed.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Structural Features

This compound is characterized by the following structural components:

- Thiadiazole moiety : Known for its antimicrobial properties.

- Pyran ring : Often associated with various biological activities, including antifungal and anticancer effects.

- Benzoate group : Contributes to the compound's solubility and bioactivity.

The molecular formula of this compound is with a molecular weight of approximately 519.6 g/mol.

Biological Activities

Research indicates that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate exhibit significant biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains due to the presence of the thiadiazole moiety. |

| Antifungal | Exhibits antifungal properties attributed to the pyran ring structure. |

| Anticancer | Potential applications in cancer treatment through interaction with specific molecular targets. |

Applications in Medicinal Chemistry

The unique combination of structural features allows this compound to be explored for various medicinal applications:

- Antimicrobial Agents : Due to its antibacterial and antifungal properties, it can be developed into new antimicrobial drugs.

- Anticancer Therapeutics : Its ability to interact with cellular targets makes it a candidate for further development in cancer therapies.

- Agricultural Chemicals : The compound's bioactive properties can be harnessed in agrochemicals for pest control.

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds related to this compound:

- A study demonstrated that derivatives containing thiadiazole exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics.

- Another research effort highlighted the anticancer potential of pyran-based compounds in inhibiting tumor growth in vitro.

- Field trials suggested that similar compounds could effectively reduce pest populations while being less harmful to beneficial insects.

Mechanism of Action

The mechanism of action of “6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate” would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiadiazole ring might inhibit enzyme activity by binding to the active site, while the pyranone ring could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Bromobenzoate Analog

A close structural analog is the 4-bromobenzoate derivative (6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate), where the bromine is para-substituted. Studies suggest that meta-bromine substitution (as in the target compound) may confer higher lipophilicity and stronger halogen bonding with biological targets compared to the para isomer, which could enhance receptor interaction .

Thiadiazole-Linked Pyrazole Sulfonamides

Compounds like 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (from ) share the thiadiazole core but differ in substituents. Key distinctions include:

- Sulfonamide vs. Benzoate Ester : Sulfonamides generally exhibit improved water solubility but lower membrane permeability than ester derivatives.

- Biological Activity : Sulfonamide derivatives in demonstrated moderate anti-inflammatory activity (IC₅₀: 12–18 μM in COX-2 inhibition assays), while brominated benzoates are hypothesized to target kinases or proteases due to halogen-bonding capabilities .

Benzothiazole-Thiopropanoyl Pyrazole Derivatives

5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile () replaces the pyran ring with a pyrazole-carbonitrile system. Enzymatic assays indicate that benzothiazole derivatives exhibit stronger antifungal activity (MIC: 2–4 μg/mL against Candida albicans) but weaker anti-inflammatory effects compared to thiadiazole-pyran hybrids .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Halogen Effects : The 3-bromobenzoate group in the target compound may enhance binding to enzymes with halogen-binding pockets (e.g., tyrosine kinases), as seen in brominated kinase inhibitors like imatinib analogs .

- Thiadiazole vs. Benzothiazole : Thiadiazole derivatives generally exhibit broader antibacterial spectra, while benzothiazoles are more potent against fungi due to membrane-targeting mechanisms .

- Metabolic Stability : Ester-linked compounds (e.g., the target molecule) may undergo faster hydrolysis than sulfonamides, impacting half-life in vivo .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings related to its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyran ring with thiadiazole and benzoate moieties. The synthesis typically involves multi-step reactions that incorporate various chemical precursors, including thiadiazole derivatives and 3-bromobenzoic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and assessed for their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | A549 (Lung) | 10.0 | Cell cycle arrest |

| This compound | HeLa (Cervical) | TBD | TBD |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro testing against various bacterial strains demonstrated significant antibacterial activity. For example, compounds similar in structure to the target compound were evaluated against Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 25 | 30 |

| Mycobacterium tuberculosis | 5 | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may involve interference with bacterial cell wall integrity.

Case Studies

Several case studies have reported on the effectiveness of compounds similar to This compound :

- Thiadiazole Derivatives as Anticancer Agents : A study published in RSC Advances showcased a series of thiadiazole derivatives that exhibited promising anticancer activity against multiple cancer cell lines, suggesting that structural modifications can enhance efficacy .

- Antimicrobial Screening : Research conducted on related thiadiazole compounds demonstrated significant activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic: What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

Answer:

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. For example, in related compounds, Hantzsch thiadiazole synthesis involves reacting hydrazides with carbon disulfide or phosphorus pentasulfide, followed by cyclization with dehydrating agents like sulfuric acid . Alternative routes include the use of thiocarbamoyl intermediates, as demonstrated in the synthesis of 5-aryl-1,3,4-thiadiazoles via condensation of aryl aldehydes with thiosemicarbazide . Confirm the reaction progress using TLC and intermediate characterization by IR (C=S stretch at ~1200 cm⁻¹) and NMR .

Advanced: How can researchers optimize the coupling reaction between the thiadiazole and pyranone moieties to mitigate low yields?

Answer:

Coupling heterocyclic segments often requires tailored conditions:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions .

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki or Stille) is effective for aryl-thioether linkages. For example, achieved coupling using Pd(PPh₃)₄ under inert atmospheres .

- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive groups like the 4-oxo-pyran .

Validate purity post-reaction via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

- 1H/13C NMR : Identify protons on the 3-bromobenzoate (aromatic δ 7.2–8.1 ppm) and the pyranone’s carbonyl (δ ~170 ppm). The thiadiazole’s NH appears as a broad singlet (δ 10–12 ppm) .

- IR spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹), pyranone ketone (1680–1700 cm⁻¹), and thiadiazole C=N (1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of 3-bromobenzoyl group) .

Advanced: How should researchers resolve contradictions between calculated and experimental elemental analysis data?

Answer:

Discrepancies >0.3% for C/H/N suggest impurities or incomplete drying:

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove unreacted starting materials .

- Thermogravimetric analysis (TGA) : Check for residual solvents or hydrated water .

- Alternative purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like unreacted thiols . Document all steps to align with ’s methodology, where elemental analysis validated >98% purity .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test against targets like COX-2 or acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How to design a stability study for this compound under physiological conditions?

Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 h. The ester group in 3-bromobenzoate is prone to hydrolysis at alkaline pH .

- Light/thermal stability : Expose to UV (254 nm) and elevated temperatures (40–60°C) to identify degradation products (e.g., free benzoic acid via LC-MS) .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thiadiazole ring .

Basic: What computational methods aid in predicting the compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfur in thiadiazole) for nucleophilic attack .

- Molecular docking : Screen against protein targets (e.g., PDB: 1M17 for antimicrobial activity) using AutoDock Vina. Focus on binding affinities (< -7 kcal/mol) and hydrogen bonds with active-site residues .

Advanced: How to troubleshoot poor solubility in aqueous media for in vivo studies?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters on the pyranone oxygen) to enhance water solubility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .

- Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% v/v) without compromising stability .

Basic: What safety protocols are essential for handling brominated intermediates?

Answer:

- Ventilation : Use fume hoods during reactions with 3-bromobenzoate derivatives to avoid inhalation of toxic fumes .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory.

- Waste disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How to validate synthetic reproducibility across labs?

Answer:

- Detailed SOPs : Document reaction parameters (e.g., stirring rate, inert gas flow) as in ’s synthesis of triazole derivatives .

- Round-robin testing : Share samples with collaborating labs for independent NMR and HPLC analysis. Use deuterated solvents (e.g., DMSO-d6) for consistent NMR referencing .

- Statistical analysis : Apply RSD (<5%) for yields and purity across three independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.